N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopentyloxyphenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiazole with 2-(cyclopentyloxy)benzoyl chloride in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity samples.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and anti-inflammatory activities.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
- 2,4-Disubstituted thiazoles
- Thiazole derivatives with different substituents
Uniqueness
This compound is unique due to its specific substituents, which confer distinct biological activities. The presence of the cyclopentyloxy group and the carboxamide moiety enhances its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
149708-92-9 |
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Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-cyclopentyloxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-11-16(22-12(2)18-11)17(20)19-14-9-5-6-10-15(14)21-13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,19,20) |
InChI Key |
MTMSTLCHJYIWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2OC3CCCC3 |
Origin of Product |
United States |
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